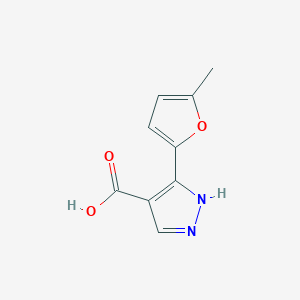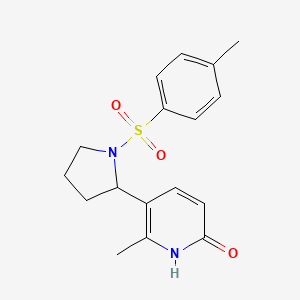![molecular formula C11H11NO5 B11814263 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone](/img/structure/B11814263.png)
1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone is a complex organic compound that belongs to the class of nitroaromatic compounds It features a unique structure with a nitro group attached to a benzo[b][1,4]dioxepin ring system, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone typically involves the nitration of a precursor compound, followed by cyclization and functional group transformations
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation reactions, utilizing robust and scalable processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso and amino derivatives.
Reduction: Formation of hydroxylamine and amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
- 8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
- 3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives
- N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl) derivatives
Comparison: 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone stands out due to its unique combination of a nitro group and an ethanone moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
1-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethanone |
InChI |
InChI=1S/C11H11NO5/c1-7(13)8-5-10-11(6-9(8)12(14)15)17-4-2-3-16-10/h5-6H,2-4H2,1H3 |
InChI Key |
KZRWUTBZYGDPCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




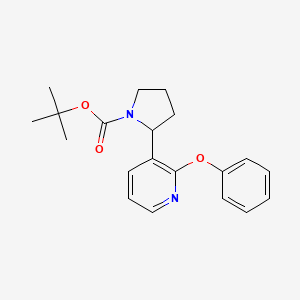

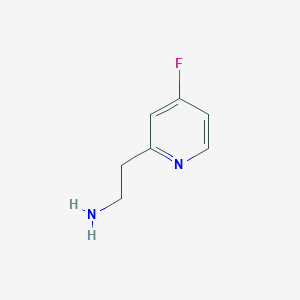
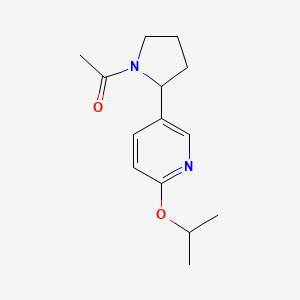

![[3,4'-Bipyridine]-6-carbaldehyde](/img/structure/B11814227.png)


